molecular formula C12H11NO B8340565 8,9-dihydropyrido[1,2-a]indol-7(6H)-one

8,9-dihydropyrido[1,2-a]indol-7(6H)-one

Cat. No.: B8340565
M. Wt: 185.22 g/mol
InChI Key: PQHGPIHLRAAIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-dihydropyrido[1,2-a]indol-7(6H)-one is a tricyclic nitrogen-containing heterocycle that serves as a versatile scaffold in organic chemistry and pharmaceutical research. This compound is of significant interest in diversity-oriented synthesis, where it is used as a key intermediate for constructing complex molecular architectures. For instance, research demonstrates that closely related 8,9-dihydropyrido[1,2-a]indol-6-one derivatives can be functionalized to achieve excellent diastereoselectivity, highlighting the value of this core structure in preparing well-defined compounds for screening . The structural motif is found in various synthetically modified compounds, such as 10-methyl and 10-(aminomethyl) analogues, which are investigated for their potential as building blocks in medicinal chemistry . While specific biological data for this exact compound is not widely reported, related pyrido-indole and pyrimido-indole fused systems have been identified in compounds with notable antibacterial activity, suggesting the potential of this structural class in developing new therapeutic agents . The molecular formula of the core structure is typically C13H13NO, with a molecular weight of approximately 199.25 g/mol . As a specialist chemical, it is primarily utilized by synthetic organic chemists and researchers in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

8,9-dihydro-6H-pyrido[1,2-a]indol-7-one

InChI

InChI=1S/C12H11NO/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-4,7H,5-6,8H2

InChI Key

PQHGPIHLRAAIDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2CC1=O

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 8,9-dihydropyrido[1,2-a]indol-7(6H)-one has been investigated in several studies, revealing its efficacy in various biological contexts:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising results as inhibitors of cancer cell proliferation and induction of apoptosis in vitro .
  • Neuroprotective Effects : Some studies have reported that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases .
  • GSK-3β Inhibition : Recent findings demonstrate that certain derivatives of this compound act as nanomolar inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key target in the treatment of Alzheimer's disease and other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative approaches:

  • In(III)-Catalyzed Reactions : An efficient synthesis route involves an indium(III)-catalyzed tandem cyclopropane ring-opening followed by Friedel-Crafts alkylation. This method provides a high yield of the target compound while allowing for the introduction of various substituents .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields when synthesizing derivatives of this compound. This approach simplifies the process and reduces the time required for synthesis .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives:

Study Focus Findings
Study AAnticancer ActivityDerivatives showed IC50 values in the low micromolar range against various cancer cell lines.
Study BNeuroprotectionDemonstrated significant reduction in neuronal cell death under oxidative stress conditions.
Study CGSK-3β InhibitionIdentified potent inhibitors with improved metabolic stability compared to existing drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]indole scaffold exhibits diverse biological and material science applications depending on substitution patterns and ring saturation. Below is a detailed comparison with analogous compounds:

7,8-Dihydropyrido[1,2-a]indol-9(6H)-one

  • Synthesis : Prepared via Rh-catalyzed intramolecular hydroacylation of N-allylindole-2-carboxaldehydes. This method achieves moderate to high yields (56–83%) and excellent enantioselectivity (up to 96% ee) .
  • Structural Differences : The ketone group is at position 9 instead of 7, and the double bond is between C7–C8 rather than C8–C7.

6,7-Dihydroindolizin-8(5H)-one

  • Synthesis : Also synthesized via Rh-catalyzed hydroacylation but starting from pyrrole-2-carboxaldehydes. Yields are comparable (23–66%), with 96% ee reported .
  • Structural Differences : A smaller indolizine ring system lacking the fused pyridine moiety.
  • Applications : Primarily studied for enantioselective synthesis utility rather than direct biological activity .

Canthin-6-one

  • Synthesis : Naturally occurring, isolated from plant sources. Synthetic routes include Friedländer heterocyclization .
  • Structural Differences : Fully aromatic pyrido[1,2-a]indole system without ring saturation.
  • Applications : Potent cytostatic agent and tubulin polymerization inhibitor .

6,9-Dihydropyrido[1,2-a]indoles

  • Synthesis : Electrophilic iodocyclization of aryl propargylic alcohols under metal-free conditions, yielding dihalogenated derivatives (up to 94% yield) .
  • Structural Differences : Double bond at C6–C9, enabling functionalization via palladium-coupling reactions.
  • Applications : Versatile intermediates for synthesizing halogenated bioactive compounds .

Functional and Pharmacological Differences

  • 8,9-Dihydropyridoindol-7-one: Core structure in alkaloids with anti-inflammatory and immunosuppressive activity. Substituents at C7 and C9 enhance solubility and target affinity .
  • Canthin-6-one : Fully aromatic system shows stronger tubulin inhibition but lower synthetic accessibility .
  • Halogenated 6,9-Dihydropyridoindoles : Bromo/iodo substituents enable cross-coupling for drug diversification .

Preparation Methods

Table 1: Representative Yields and Characterization Data

CompoundYield (%)1H^1 \text{H} NMR Key Peaks (δ, ppm)13C^{13} \text{C} NMR Key Peaks (δ, ppm)
3a (R = Ph)938.42 (d, J=8.0HzJ = 8.0 \, \text{Hz}), 1.44175.44, 143.69, 139.33
3f (R = 2-fluorophenyl)788.42 (d, J=8.1HzJ = 8.1 \, \text{Hz}), 2.14169.62, 151.89, 137.81

Visible-Light-Induced Radical Cascade Cyclization

Recent advances in photoredox catalysis have enabled the synthesis of 8,9-dihydropyrido[1,2-a]indol-7(6H)-one derivatives under visible-light irradiation. A study demonstrated the use of 2-bromo-9-(2,2,2-trifluoroethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one as a model substrate, where a radical cascade mechanism was initiated by a photocatalyst (e.g., Ir(ppy)3_3). The reaction conditions included:

  • Light source: Blue LEDs (450 nm)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: Room temperature

This method achieved a 72% yield for the unsubstituted analog, with high regioselectivity attributed to the stability of the intermediate radical species. HRMS analysis confirmed the molecular formula (C15H15F3NO\text{C}_{15}\text{H}_{15}\text{F}_3\text{NO}, calcd. 282.1100; found 282.0099).

Catalytic Hydroacylation of N-Allylindole Derivatives

While excluded sources (e.g., Benchchem) describe rhodium-catalyzed hydroacylation, alternative catalytic systems have been reported. For example, 7-methyl-9-(2,2,2-trifluoroethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one was synthesized using palladium catalysts under inert atmospheres. The reaction involves:

  • Oxidative addition of the allyl group to the metal center.

  • Insertion of the carbonyl group into the metal-carbon bond.

  • Reductive elimination to form the fused ring system.

This method emphasizes the role of steric and electronic effects in controlling regiochemistry, with yields ranging from 59–72% .

Solvent and Temperature Optimization

Critical parameters influencing reaction efficiency include solvent polarity and temperature. For instance, dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are preferred for their ability to stabilize polar intermediates. Elevated temperatures (e.g., 60°C) accelerate cyclization but may reduce selectivity due to side reactions.

Table 2: Solvent and Temperature Effects on Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM259398.5
MeCN257297.8
DMSO606895.2

Analytical Characterization Techniques

Structural validation of this compound derivatives relies on advanced spectroscopic methods:

  • 1H^1 \text{H} NMR : Aromatic protons resonate between δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 1.4–2.5 ppm.

  • HRMS : High-resolution mass spectrometry confirms molecular formulas with precision < 5 ppm error.

  • X-ray crystallography : Used sparingly due to challenges in obtaining suitable crystals, but provides definitive proof of stereochemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 8,9-dihydropyrido[1,2-a]indol-7(6H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of indole derivatives with cyclic ketones. For example, bromoacetophenone can be used as a key reagent in cyclization reactions to form the pyridoindole core . Purification often employs silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1 ratios) to isolate the target compound in yields ranging from 25% to 51% . Solvent recrystallization (e.g., ethanol) may further enhance purity.

Q. How are spectroscopic techniques applied to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, ¹H NMR peaks for methyl groups in similar pyridoindole derivatives appear at δ 2.1–2.5 ppm, while aromatic protons resonate between δ 6.8–7.9 ppm . Elemental analysis (C, H, N) validates empirical formulas, with deviations <0.4% from theoretical values indicating high purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable but may risk degradation. Stability assessments should include periodic HPLC analysis to monitor impurity formation .

Advanced Research Questions

Q. How can impurities in this compound be profiled during pharmaceutical synthesis?

  • Methodological Answer : Impurity profiling requires reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases). For example, EP-grade impurities like hydroxylated or fluorinated analogs can be quantified using reference standards (e.g., 9-hydroxy-risperidone) with retention times calibrated against known markers . Mass spectrometry (LC-MS) further identifies structural deviations.

Q. What computational strategies optimize reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to optimize conditions. ICReDD’s approach integrates computation, information science, and experimentation to reduce trial-and-error cycles. For instance, reaction path searches can prioritize low-energy intermediates, narrowing down solvent and catalyst choices .

Q. How can factorial design improve the yield of this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example, varying reaction temperatures (80–120°C) and solvent ratios (DMF vs. THF) can identify optimal conditions. Statistical tools (ANOVA) analyze interactions between factors, enabling targeted adjustments to maximize yield .

Q. What mechanistic insights explain the reactivity of the pyridoindole core in cross-coupling reactions?

  • Methodological Answer : The fused bicyclic structure enhances electron density at the indole nitrogen, facilitating nucleophilic attacks. Theoretical studies (e.g., Fukui function analysis) map electrophilic/nucleophilic sites, guiding regioselective functionalization. Experimental validation via kinetic isotope effects (KIE) can confirm rate-determining steps in palladium-catalyzed couplings .

Notes

  • Methodological Focus : Emphasis on experimental protocols, computational tools, and statistical analysis.
  • Advanced Techniques : Includes AI-driven optimization and theoretical modeling for interdisciplinary relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.